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molecular formula C9H12N2O2S B133679 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 144432-72-4

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B133679
M. Wt: 212.27 g/mol
InChI Key: RJTRRBSRESVPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194440

Procedure details

To a refluxing solution of sulfamide (27.12 g, 282 mmol) in anhydrous pyridine (250 ml) was added dropwise N-benzylethylenediamine (42.4 ml, 282 mmol) over 3 hours. The resulting solution was refluxed under nitrogen for a further 16 hours before the solvent was removed under vacuum. The residue was dissolved in dichloromethane (100 ml) and washed with 2N hydrochloric acid (1×100 ml). The aqueous layer was extracted with dichloromethane (2×100 ml) and the combined organic solutions were washed with brine (50 ml), dried (Na2SO4) and concentrated. Flash chromatography of the residue (silica gel, dichloromethane-methanol 95:5) gave 47.3 g (79%) of the title compound as a white solid; δH (360 MHz, CDCl3) 7.32 (5H, m, Ph), 4.34 (1H, br s, --NH--), 4.18 (2H, s, Ar--CH2N--), 3.47 (2H, q, J= 6.4 Hz,--CH2NH--),3.27(2H, t, J=6.4 Hz,--CH2 --); m/z (CI) 213 (M+ +1).
Quantity
27.12 g
Type
reactant
Reaction Step One
Quantity
42.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[S:1](N)(N)(=[O:3])=[O:2].[CH2:6]([NH:13][CH2:14][CH2:15][NH2:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>N1C=CC=CC=1>[CH2:6]([N:13]1[CH2:14][CH2:15][NH:16][S:1]1(=[O:3])=[O:2])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
27.12 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
42.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCN
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed under nitrogen for a further 16 hours before the solvent
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (100 ml)
WASH
Type
WASH
Details
washed with 2N hydrochloric acid (1×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
the combined organic solutions were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1S(NCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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